Product packaging for 7-Fluoro-3-iodoquinoline(Cat. No.:CAS No. 1416440-27-1)

7-Fluoro-3-iodoquinoline

Cat. No.: B1445685
CAS No.: 1416440-27-1
M. Wt: 273.05 g/mol
InChI Key: RYCMGYDTAFDSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-3-iodoquinoline is a high-purity, halogenated quinoline derivative designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, where the iodine moiety acts as an excellent leaving group. The strategic incorporation of both fluorine and iodine on the quinoline scaffold makes it a valuable precursor for constructing complex molecules in medicinal chemistry and materials science . Quinoline is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the discovery of new bioactive compounds . The specific substitution pattern of this compound is ideal for further functionalization, enabling researchers to explore structure-activity relationships in drug discovery programs. Similar fluoroquinoline structures are known to be investigated for their biological activity, highlighting the utility of this chemical class . Application Notes • Primary Use : Used as a key building block in organic synthesis, especially in C-C and C-N bond-forming reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Research Value : Enables the rapid generation of diverse compound libraries for pharmaceutical and agrochemical screening. • Handling : Please consult the Safety Data Sheet (SDS) before use. Disclaimer : This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B1445685 7-Fluoro-3-iodoquinoline CAS No. 1416440-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMGYDTAFDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 3 Iodoquinoline and Analogues

Direct Synthetic Routes to 7-Fluoro-3-iodoquinoline

The direct synthesis of this compound involves building the core quinoline (B57606) structure with the fluorine and iodine atoms already in their target positions or introduced during the ring-forming process. This can be accomplished through established multi-step organic synthesis sequences or by employing highly regioselective halogenation techniques on suitable quinoline precursors.

Classic named reactions in quinoline synthesis, such as the Skraup, Doebner, Combes, and Friedländer syntheses, provide foundational strategies for constructing the quinoline ring system nih.goviipseries.org. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component like glycerol, α,β-unsaturated aldehydes, or β-ketoesters. To synthesize this compound, one could envision starting with a appropriately substituted aniline, such as 3-fluoroaniline.

While a specific, detailed multi-step synthesis for this compound is not extensively documented in readily available literature, general methods for producing 3-iodoquinolines have been reported. For instance, a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been successfully used to synthesize 6-(aryldiazenyl)-3-iodoquinolines mdpi.com. Adapting such a strategy, using a fluorinated 2-aminoaryl propargyl alcohol, could potentially offer a pathway to the desired this compound scaffold.

An alternative to building the molecule from the ground up is the direct and regioselective halogenation of a pre-formed 7-fluoroquinoline (B188112) precursor. The primary challenge lies in controlling the position of iodination to exclusively target the C3 position. The electronic properties of the quinoline ring, influenced by the nitrogen atom and the fluorine substituent, dictate the reactivity towards electrophilic substitution.

Modern halogenation methods offer enhanced control and milder reaction conditions. The use of N-halosuccinimides, such as N-iodosuccinimide (NIS), as a halogen source is a common strategy. The reactivity and regioselectivity of these reagents can be significantly enhanced by using specific solvents like hexafluoroisopropanol (HFIP) organic-chemistry.org. HFIP's unique properties, including strong hydrogen-bond donation and mild acidity, can activate the halogenating agent, enabling efficient and selective halogenation of heterocycles often without the need for an additional catalyst organic-chemistry.org.

Furthermore, directed C-H functionalization has emerged as a powerful tool. While many examples focus on metal-catalyzed C-H activation at positions adjacent to a directing group (e.g., C5 halogenation of 8-amidoquinolines), these principles underscore the potential for achieving high regioselectivity nih.govnih.gov. For the synthesis of this compound, a strategy could involve the iodination of 7-fluoroquinoline using NIS in a specialized solvent system like HFIP to favor substitution at the electron-rich C3 position.

Advanced Functionalization Techniques for Quinoline Scaffolds

The iodine atom at the C3 position of this compound serves as a versatile handle for introducing a wide array of functional groups. This is primarily achieved through metal-catalyzed cross-coupling reactions, where the carbon-iodine bond is readily activated by transition metal catalysts.

Palladium and copper-catalyzed reactions are the most prominent and powerful methods for the functionalization of aryl halides, including iodoquinolines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance researchgate.netwikipedia.org.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their utility in modifying iodoquinolines is well-established. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination nobelprize.orglibretexts.org. The high reactivity of the C-I bond makes 3-iodoquinolines excellent substrates for these transformations libretexts.org.

Suzuki-Miyaura Reaction : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide wikipedia.orgnih.gov. It is widely used due to the stability and low toxicity of the boron reagents. Iodoquinolines readily participate in Suzuki-Miyaura couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups. For example, 8-iodoquinolin-4(1H)-one has been successfully used in Suzuki-Miyaura cross-coupling reactions researchgate.net.

Sonogashira Reaction : The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgjk-sci.com. This method is the most direct way to synthesize arylalkynes. The reaction is highly effective for iodoquinolines; for instance, 2-aryl-4-chloro-3-iodoquinoline derivatives have been shown to selectively couple with terminal alkynes at the C3 position unisa.ac.za.

Stille Reaction : In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide wikipedia.orglibretexts.org. A key advantage is the tolerance of a wide variety of functional groups. The reaction's scope includes aryl iodides, making this compound a suitable substrate for introducing diverse organic fragments wikipedia.orgorganic-chemistry.org.

Negishi Reaction : This reaction involves the coupling of an organozinc reagent with an organic halide wikipedia.orgorganic-chemistry.org. The Negishi coupling is known for its high reactivity and is particularly useful for forming bonds between different types of carbon atoms (sp³, sp², and sp) wikipedia.orgyoutube.com. The versatility of this reaction makes it a powerful tool for the functionalization of iodoquinolines organic-chemistry.org.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Iodoquinolines
Reaction NameNucleophile (R')ElectrophileTypical Catalyst System
Suzuki-MiyauraOrganoboron (e.g., R'-B(OH)₂)IodoquinolinePd(0) catalyst (e.g., Pd(PPh₃)₄), Base
SonogashiraTerminal Alkyne (R'-C≡CH)IodoquinolinePd(0) catalyst, Cu(I) co-catalyst, Base
StilleOrganostannane (e.g., R'-SnBu₃)IodoquinolinePd(0) catalyst (e.g., Pd(PPh₃)₄)
NegishiOrganozinc (e.g., R'-ZnCl)IodoquinolinePd(0) or Ni(0) catalyst

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, provide a complementary approach to palladium-based methods, especially for forming carbon-heteroatom bonds nih.gov. These reactions are effective for coupling aryl halides with alcohols, amines, and thiols.

Recent advancements have expanded the scope of copper catalysis. For example, an efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation has been developed to convert ortho-acylanilines and alkenyl iodides into multisubstituted quinolines nih.gov. Furthermore, the combination of copper catalysts with hypervalent iodine reagents has emerged as a versatile tool for the functionalization of unactivated substrates, including various arylation reactions mdpi.comsemanticscholar.org. Such methodologies could be applied to this compound to introduce nitrogen, oxygen, or other functional groups at the C3 position, further diversifying the molecular architecture.

C-H Activation Strategies for Selective Fluorination and Iodination

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis. For quinoline systems, C-H activation strategies have been pivotal in achieving regioselective introduction of fluorine and iodine atoms.

Transition metal catalysis is a cornerstone of C-H functionalization. nih.govchemspider.com These methods allow for the site-selective introduction of functional groups onto the quinoline scaffold. nih.govchemspider.com The process typically involves the coordination of a metal catalyst to the quinoline, followed by the cleavage of a C-H bond to form an organometallic intermediate. This intermediate then reacts with a fluorinating or iodinating agent to yield the desired product. The regioselectivity of these reactions is often directed by the inherent electronic properties of the quinoline ring or through the use of directing groups.

Palladium-catalyzed C-H activation has been successfully employed for the synthesis of substituted amino-quinoline derivatives. researchgate.net By carefully selecting the combination of the palladium source and phosphine (B1218219) ligands, the reaction can be selectively directed towards either N-arylation or C-H activation. researchgate.net For instance, the use of a divalent palladium complex such as Pd(DPPF)Cl₂ has been shown to preferentially catalyze the C-H activation reaction. researchgate.net

Recent advancements have also focused on nucleophilic C-H fluorination. A novel approach for the C-H nucleophilic fluorination of azaarenes, including quinolines, has been developed that avoids the formation of traditional Meisenheimer intermediates. fda.gov This method proceeds through a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, enabling the successful nucleophilic oxidative fluorination of quinolines. fda.gov

For iodination, a radical-based direct C-H iodination protocol has been established for quinolines. nih.gov This method demonstrates C3 selectivity, providing a direct route to 3-iodoquinoline (B1589721) derivatives. nih.gov The reaction proceeds under radical conditions, offering an alternative to metal-catalyzed approaches. nih.gov

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) have emerged as highly efficient and sustainable strategies in organic synthesis. These approaches combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and minimizing the use of solvents and reagents. researchgate.net

The synthesis of quinoline derivatives has greatly benefited from the application of one-pot and MCR strategies. These reactions allow for the construction of the complex quinoline scaffold from simple and readily available starting materials in a single step. patsnap.com For instance, a facile one-pot, three-component protocol catalyzed by ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. patsnap.com This method proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization. patsnap.com

Another example is the development of a one-pot protocol for the synthesis of quinoline-appended quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, using p-toluenesulfonic acid as a catalyst. mhmedical.com This reaction demonstrates the simultaneous formation of both the quinoline and quinazolinone rings in a single operation. mhmedical.com

MCRs are particularly advantageous for creating molecular diversity and complexity in fewer steps. researchgate.net The Biginelli and Hantzsch reactions are classic examples of MCRs that have been adapted for the synthesis of heterocyclic compounds. researchgate.net More recently, novel MCRs involving transition metal catalysis, radical processes, and organo-catalysis have been developed. researchgate.net

Synthesis of Related Fluoro- and Iodo-quinoline Derivatives

The synthesis of quinoline derivatives bearing fluorine and iodine atoms extends beyond the direct functionalization of the parent quinoline ring. Methodologies have been developed for the preparation of specific classes of these compounds, including carboxamides, sulfonated derivatives, and organometallic reagents.

Preparation of Fluoro- and Iodo-quinoline Carboxamides

Fluoro- and iodo-quinoline carboxamides are a class of compounds that have been synthesized and evaluated for their potential as imaging agents. acs.org A series of these compounds were prepared to investigate their binding affinity for the human NK-3 receptor. acs.org The synthetic strategies employed allowed for the introduction of fluorine and iodine at various positions on the quinoline ring. For example, analogues with fluorine at the 8-position and fluorine or iodine at the 7-position were successfully synthesized. acs.org The binding affinities of these compounds were then compared to the unsubstituted parent compound, SB 223412. acs.org

CompoundPosition of HalogenBinding Affinity (Ki, nM)
1c8-F~24-27
2c8-F~24-27
1b7-F~49-67
2b7-F~49-67
1e7-I~49-67
2e7-I~49-67
SB 223412Unsubstituted27 +/- 9

This table presents the binding affinities of select fluoro- and iodo-quinoline carboxamides for the human NK-3 receptor, as reported in the cited literature. acs.org

Synthesis of Sulfonated Fluoro-Iodoquinolines

Development of Quinoline-based Organometallic Reagents

The development of quinoline-based organometallic reagents opens avenues for further functionalization and the creation of novel molecular architectures. A library of functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines. uop.edu.pk This process involves the generation of mixed lithium-magnesium intermediates, which can then react with various electrophiles. uop.edu.pk This strategy has been successfully applied under both batch and continuous flow conditions. uop.edu.pk

Furthermore, organotellurium compounds based on quinoline have been synthesized. google.com For example, the reaction of 8-(quinolyl)mercuric chloride with tellurium tetrabromide yields 8-(quinolyl)tellurium tribromide and bis[8-(quinolyl)]tellurium dibromide, depending on the stoichiometry. google.com These organotellurium compounds can be further transformed into bis[8-(quinolyl)]ditelluride and bis[8-(quinolyl)]telluride. google.com

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. scribd.com This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of processes that are atom-economical and reduce waste.

Key green chemistry strategies applied to quinoline synthesis include:

Use of Green Solvents: Traditional organic solvents are often replaced with greener alternatives such as water, ethanol, ionic liquids, and deep eutectic solvents.

Green Catalysts: A variety of green catalysts, including p-toluenesulfonic acid, para-sulfonic acid calixarene, cerium nitrate, and ammonium acetate, have been employed to promote quinoline synthesis under milder conditions.

Energy Efficiency: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in quinoline synthesis, often with reduced energy consumption compared to conventional heating.

Waste Prevention: One-pot and multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation.

The classic Skraup, Friedländer, and Doebner-Miller syntheses of quinolines have been re-evaluated and modified to align with green chemistry principles. scribd.com For example, researchers have explored the use of formic acid as a renewable and biodegradable catalyst for the direct synthesis of quinolines. scribd.com

Green Chemistry PrincipleApplication in Quinoline Synthesis
Waste PreventionMinimizing byproducts through atom-economical reactions like one-pot syntheses.
Atom EconomyMaximizing the incorporation of starting materials into the final product. scribd.com
Less Hazardous Chemical SynthesisUtilizing less toxic reagents and solvents. scribd.com
Designing Safer ChemicalsDeveloping quinoline derivatives with improved efficacy and reduced toxicity.
Safer Solvents and AuxiliariesEmploying water, ethanol, and ionic liquids as reaction media.
Design for Energy EfficiencyUsing microwave and ultrasound to reduce reaction times and energy consumption.
Use of Renewable FeedstocksExploring bio-based starting materials where possible.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisUtilizing catalytic reagents over stoichiometric ones.
Design for DegradationConsidering the environmental fate of the synthesized compounds.
Real-time Analysis for Pollution PreventionMonitoring reactions to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident PreventionChoosing reaction conditions that minimize the risk of accidents.

This table summarizes the twelve principles of green chemistry and their application in the synthesis of quinoline derivatives.

Reactivity and Chemical Transformations of 7 Fluoro 3 Iodoquinoline

Reactions at the Iodine Center

The carbon-iodine bond at the 3-position is the most labile site on the 7-fluoro-3-iodoquinoline molecule and serves as the primary center for chemical transformations. Aryl iodides are highly prized substrates in organic synthesis due to their reactivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in such transformations is generally I > Br > OTf >> Cl. tcichemicals.com

Substitution Reactions

Beyond cross-coupling, the iodine atom can be substituted through other pathways, such as halogen-metal exchange. Reaction with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures can replace the iodine with lithium, generating a potent nucleophilic quinoline (B57606) species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. Similarly, iodine-magnesium exchange can be accomplished using Grignard reagents like i-PrMgCl, forming a more functional-group-tolerant organometallic intermediate. durham.ac.uk

Cross-Coupling Reactivity and Mechanism (e.g., C-C, C-N, C-S bond formation)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex.

Mechanism Overview: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, typically involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar palladium(II) complex. This is often the rate-determining step.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium(II) complex, displacing the iodide. libretexts.orgwikipedia.org In C-N or C-S coupling, this step involves ligand exchange with the amine or thiol, followed by base-assisted formation of a palladium-amido or -thiolate complex.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comwikipedia.org

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the 3-position of the quinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a robust method for forming biaryl or aryl-vinyl bonds. A study on the related 7-chloro-4-iodoquinoline (B1588978) demonstrated highly regioselective Suzuki coupling at the C-I bond, leaving the C-Cl bond intact, which underscores the expected reactivity for this compound. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgbeilstein-journals.org Copper-free protocols have also been developed. nih.gov

C-N Bond Formation:

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. youtube.comorganic-chemistry.org This transformation has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

C-S Bond Formation:

Analogous to C-N coupling, palladium-catalyzed reactions can be used to form C-S bonds by coupling this compound with thiols or their corresponding thiolates. These reactions also proceed via a Pd(0)/Pd(II) catalytic cycle and are crucial for the synthesis of aryl sulfides.

The table below summarizes typical conditions for these transformations.

Reaction NameCoupling PartnerCatalyst System (Typical)BaseSolventBond Formed
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂ / LigandNa₂CO₃, K₃PO₄Toluene, Dioxane, WaterC-C
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMFC-C (alkyne)
Buchwald-Hartwig R₂NHPd₂(dba)₃ / Ligand (e.g., XPhos)NaOtBu, Cs₂CO₃Toluene, DioxaneC-N
C-S Coupling R-SHPd(OAc)₂ / Ligand (e.g., Xantphos)K₂CO₃, NaOtBuToluene, DMFC-S

Reactions at the Fluorine Center

The fluorine atom at the 7-position is generally much less reactive than the iodine at the 3-position under typical synthetic conditions. Its primary influence is electronic, though it can participate in reactions under specific circumstances.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr reactions to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

For this compound, the C7-F bond can potentially be a site for SNAr. The quinoline ring nitrogen itself acts as an electron-withdrawing group, activating the carbocyclic ring to nucleophilic attack. This principle is widely exploited in the synthesis of fluoroquinolone antibiotics, where a fluorine at C7 is often displaced by a piperazine (B1678402) or other amine nucleophile. researchgate.net However, such reactions typically require high temperatures and a strong nucleophile. In the presence of the much more reactive C-I bond, SNAr at the C7 position would likely only occur after the C3 position has been functionalized or if reaction conditions are specifically chosen to disfavor cross-coupling (e.g., absence of a metal catalyst).

Influence on Adjacent Reactivity

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) on the quinoline ring system. This effect has several consequences:

Reduced Basicity: The electron density is pulled away from the entire ring system, including the nitrogen atom. This makes the lone pair on the nitrogen less available for protonation, thereby reducing the basicity (lowering the pKa) of the quinoline compared to its non-fluorinated counterpart.

Ring Deactivation: The benzene (B151609) portion of the quinoline ring is deactivated towards electrophilic aromatic substitution (EAS). The strong -I effect of fluorine makes the ring electron-poor and thus less susceptible to attack by electrophiles.

Modulation of Core Reactivity: The electronic properties of the fluorine atom can influence the reactivity of other positions on the ring, including the rates and regioselectivity of reactions occurring at the quinoline core or the iodine center.

Reactivity of the Quinoline Core Modified by 7-Fluoro and 3-Iodo Substitution

The combined electronic and steric effects of the 7-fluoro and 3-iodo substituents significantly modify the inherent reactivity of the quinoline core. The quinoline system is naturally electron-deficient, particularly at the 2- and 4-positions, due to the influence of the heterocyclic nitrogen.

The 7-fluoro group further deactivates the carbocyclic (benzene) ring towards electrophilic attack through its strong inductive effect. Any potential electrophilic substitution would be directed away from the 5- and 6-positions. The 3-iodo substituent primarily acts as a handle for cross-coupling reactions. Its steric bulk can influence the approach of reagents to the adjacent 2- and 4-positions.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the combined electronic effects of the fluorine and iodine substituents, as well as the inherent reactivity of the quinoline nucleus. The quinoline system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine (B92270) ring. Consequently, electrophilic attack preferentially occurs on the benzene ring (positions 5, 6, and 8).

The substituents on the ring further modulate this reactivity and direct the position of incoming electrophiles. Substituent effects are generally classified as either activating or deactivating, which impacts the reaction rate, and as ortho-, para-, or meta-directing, which determines the position of substitution.

Fluorine (at C7): As a halogen, fluorine is an electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. However, through resonance, it can donate a lone pair of electrons to the aromatic system. This resonance effect, which stabilizes the cationic intermediate (arenium ion) at the ortho and para positions, makes fluorine an ortho, para-director. In this compound, the positions ortho and para to the fluorine are C8 and C5, respectively.

Iodine (at C3): Similar to fluorine, iodine is a deactivating halogen that directs incoming electrophiles to the ortho and para positions. However, its influence is primarily on the pyridine ring, which is already deactivated. Therefore, its directing effect is less significant for substitutions on the preferred benzene ring.

The interplay of these factors suggests that electrophilic substitution on this compound will occur predominantly at the C5 and C8 positions of the carbocyclic ring, guided by the ortho, para-directing nature of the fluorine atom at C7.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
SubstituentPositionReactivity EffectDirecting EffectFavored Positions for Substitution
FluorineC7DeactivatingOrtho, ParaC8 (ortho), C5 (para)
IodineC3DeactivatingOrtho, Para(Primarily affects the deactivated pyridine ring)
Pyridine Ring NitrogenN1Strongly DeactivatingMeta (relative to N)(Deactivates the entire heterocyclic ring)

Nucleophilic Attack on the Heterocyclic Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to function as a nucleophile or a base. However, its basicity is reduced compared to aliphatic amines because the lone pair resides in an sp² hybrid orbital and is part of the aromatic system. Despite this, the nitrogen is susceptible to attack by strong electrophiles, most notably in alkylation reactions.

This reaction, known as quaternization, involves the treatment of the quinoline derivative with an alkyl halide (e.g., methyl iodide or ethyl bromide), leading to the formation of a positively charged N-alkylquinolinium salt. This transformation significantly alters the electronic properties of the heterocyclic ring, making it more electron-deficient and susceptible to subsequent nucleophilic attack on the carbon atoms of the ring. The formation of quinoline N-oxides through reaction with peroxy acids is another example of nucleophilic attack on the heterocyclic nitrogen, creating intermediates that are useful for further functionalization of the quinoline ring system.

Formation of Complex Molecular Architectures and Hybrids

The this compound scaffold is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the carbon-iodine bond at the C3 position. This position is an ideal handle for introducing new bonds and ring systems.

Incorporation into Fused Heterocyclic Systems

The 3-iodo substituent is a key functional group for constructing fused heterocyclic systems through intramolecular cyclization reactions. Iodine-mediated electrophilic cyclization is a powerful strategy for forming new rings. In a typical approach, the iodine at C3 can be replaced via a cross-coupling reaction with a substituent containing a tethered nucleophile. Subsequent intramolecular reaction, often promoted by a catalyst, results in the formation of a new ring fused to the quinoline core.

For example, a terminal alkyne introduced at the C3 position can undergo an iodine-promoted 5-endo-dig or 6-endo-dig cyclization to form fused furan (B31954) or pyran rings, respectively. This strategy allows for the regioselective construction of polycyclic aromatic systems with diverse electronic and steric properties. Iodine(III)-based electrophiles have been shown to be effective reagents for stereoselective cyclization cascades of diynes, leading to richly functionalized benzofulvenes, demonstrating the utility of iodine in complex cyclizations.

Derivatization for Scaffold Expansion

The C3-iodo group is highly amenable to derivatization through transition-metal-catalyzed cross-coupling reactions, which is a cornerstone of modern synthetic chemistry for scaffold expansion. The relatively low bond strength of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed reactions.

These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and the expansion of the molecular framework.

Sonogashira Coupling: This reaction couples the 3-iodoquinoline (B1589721) with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for introducing alkynyl substituents, which can serve as precursors for further transformations or as integral parts of a larger conjugated system.

Suzuki Coupling: This reaction involves the coupling of the 3-iodoquinoline with an organoboron reagent (e.g., a boronic acid or ester). It is a robust and widely used method for forming carbon-carbon bonds to introduce aryl or vinyl groups.

Negishi Coupling: This involves the reaction with an organozinc reagent, providing a pathway to introduce alkyl, aryl, or vinyl substituents.

These cross-coupling reactions transform the simple this compound scaffold into more complex and functionally diverse molecules, which are valuable in materials science and medicinal chemistry.

Table 2: Examples of Cross-Coupling Reactions for Scaffold Expansion of this compound
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Structure
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuIC(sp)-C(sp²)3-Alkynyl-7-fluoroquinoline
Suzuki CouplingBoronic Acid (R-B(OH)₂)Pd(OAc)₂ / LigandC(sp²)-C(sp²)3-Aryl-7-fluoroquinoline
Negishi CouplingOrganozinc (R-ZnCl)Pd(PPh₃)₄C(sp³)-C(sp²)3-Alkyl-7-fluoroquinoline
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ / LigandC(sp²)-C(sp²)3-Vinyl-7-fluoroquinoline

Biological and Medicinal Chemistry Research Applications

Structure-Activity Relationship (SAR) Studies of 7-Fluoro-3-iodoquinoline Analogues

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. In the case of this compound, the interplay between the highly electronegative fluorine atom at the 7-position and the large, polarizable iodine atom at the 3-position is of particular interest in SAR studies.

Impact of 7-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the C-7 position of the quinoline nucleus is a well-established strategy in the development of fluoroquinolone antibacterials. This substitution can significantly enhance the compound's biological activity. The fluorine atom at C-7 is known to improve the potency of quinolone derivatives by increasing their cell penetration and binding affinity to bacterial DNA gyrase and topoisomerase IV, the enzymes crucial for bacterial DNA replication. asm.orgresearchgate.net

However, the impact of a 7-fluoro substitution is not universally beneficial across all biological targets. In studies on the antiplasmodial activity of 7-substituted 4-aminoquinolines against Plasmodium falciparum, 7-fluoro analogues were found to be less active than their 7-chloro, 7-bromo, and 7-iodo counterparts, particularly against chloroquine-resistant strains. nih.gov This suggests that while the 7-fluoro group can be advantageous for antibacterial activity, its effect on other pharmacological properties may be less favorable.

Role of 3-Iodo Substitution in Pharmacological Efficacy

The substitution of an iodine atom at the C-3 position of the quinoline ring introduces a large and lipophilic group, which can influence the compound's interaction with biological targets and its pharmacokinetic properties. In the context of antiplasmodial 4-aminoquinolines, 7-iodo derivatives were as active as the corresponding 7-chloro and 7-bromo analogues against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This indicates that a large halogen at the 7-position is well-tolerated and can contribute to potent activity.

Evaluation of Biological Activities

The unique substitution pattern of this compound suggests potential for a range of biological activities. Based on the known properties of halogenated quinolines, its antimicrobial and anti-infective potential is of primary interest.

Antimicrobial and Anti-infective Potential

Quinolone derivatives are a cornerstone of antimicrobial therapy. The introduction of fluorine at the C-6 or C-7 position has been a key factor in the development of potent broad-spectrum antibacterial agents.

While no specific antibacterial activity data for this compound is publicly available, the SAR of related fluoroquinolone compounds provides a basis for predicting its potential. The presence of a fluorine atom at the 7-position is a common feature in many clinically successful fluoroquinolones and is known to be crucial for their antibacterial efficacy. asm.orgresearchgate.netnih.gov Modifications at the C-7 position with various cyclic amines have been extensively explored to modulate the antibacterial spectrum and potency. nih.govorientjchem.orgresearchgate.netmdpi.com

The following table presents representative minimum inhibitory concentration (MIC) data for some 7-substituted fluoroquinolone derivatives against common bacterial pathogens. This data is intended to be illustrative of the potential activity of this class of compounds and does not represent the activity of this compound itself.

CompoundSubstituent at C-7S. aureus (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)
Ciprofloxacin (B1669076)Piperazinyl0.12 - 10.008 - 0.120.06 - 4
NorfloxacinPiperazinyl0.5 - 40.06 - 0.50.5 - 8
LevofloxacinMethylpiperazinyl0.25 - 20.03 - 0.250.5 - 8
MoxifloxacinDiazabicyclononyl0.06 - 0.50.06 - 0.52 - 8

The antibacterial activity of this compound would be influenced by how the 3-iodo substituent affects its interaction with bacterial topoisomerases. The large size of the iodine atom could potentially lead to steric hindrance in the enzyme's binding site, or it could form favorable interactions, such as halogen bonds, that enhance binding affinity. Further experimental evaluation is necessary to determine the precise antibacterial profile of this compound.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, and research into new derivatives continues to be a priority in the face of growing drug resistance. Although specific studies on this compound's antimalarial potential are not widely available, related compounds have shown promising results. For instance, the combination of halogen substitutions on the quinoline scaffold is a known strategy for enhancing antiplasmodial potency.

A study of various organosulfur compounds revealed several candidates with high activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum nih.gov. This highlights the ongoing search for novel chemical entities to combat malaria nih.govnih.gov.

Table 1: In Vitro Antimalarial Activity of Selected Organosulfur Compounds

Compound IC50 (μM) vs. 3D7 Strain IC50 (μM) vs. Dd2 Strain
1 2.5 ± 0.61 -
2 2.2 ± 0.64 -
5 2.3 ± 0.45 3.5 ± 1.12
9 2.5 ± 0.81 3.7 ± 0.74
15 4.1 ± 1.01 -
16 3.2 ± 1.05 5.1 ± 0.98
17 5.2 ± 1.95 6.8 ± 1.25
Chloroquine (B1663885) 0.02 ± 0.00 0.4 ± 0.09

Source: Adapted from research on organosulfur compounds against P. falciparum. nih.gov

Antileishmanial Activity

Leishmaniasis is another parasitic disease where quinoline-based compounds have been explored for therapeutic potential. One study investigated the activity of clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a compound with halogen substitutions at the 5 and 7 positions, against Leishmania amazonensis and Leishmania infantum nih.gov. Clioquinol demonstrated significant activity against both the promastigote and amastigote stages of the parasites, with a high selectivity index, suggesting that the parasite is more sensitive to the compound than mammalian cells are nih.gov.

Another fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), also proved effective against both L. infantum and L. amazonensis, showing high selectivity for the parasites over mammalian cells nih.gov. These findings underscore the potential of halo-substituted quinolines as a scaffold for developing new antileishmanial agents nih.govnih.govdtic.milsemanticscholar.org.

Table 2: In Vitro Antileishmanial Activity of Clioquinol and GF1061

Compound Parasite Species EC50 (μg/mL) - Promastigotes EC50 (μg/mL) - Amastigotes Selectivity Index (Amastigotes)
Clioquinol L. amazonensis 2.55 ± 0.25 1.88 ± 0.13 135.6
Clioquinol L. infantum 1.44 ± 0.35 0.98 ± 0.17 260.1
GF1061 L. amazonensis - - 48.9
GF1061 L. infantum - - 45.0

Source: Adapted from studies on clioquinol and GF1061. nih.govnih.gov

The mechanism of action for clioquinol was found to involve the induction of membrane discontinuity, suggesting cell death by necrosis, with the parasite's mitochondria being a possible target nih.gov. Similarly, GF1061 was found to induce alterations in the mitochondrial membrane potential and increase the production of reactive oxygen species nih.gov.

Antiviral Activity

The quinoline scaffold is a recurring motif in the design of antiviral agents. Various derivatives have been synthesized and tested against a range of viruses, demonstrating the versatility of this chemical structure in antiviral research semanticscholar.orgnih.govdoi.orgnih.govmdpi.com. Studies have shown that quinoline derivatives can inhibit dengue virus serotype 2 in a dose-dependent manner, possibly by acting on the early stages of infection semanticscholar.orgnih.gov. Other research has identified novel quinoline derivatives with activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) nih.gov. One compound, in particular, was found to be more potent than the reference drug ribavirin (B1680618) against IAV and was shown to inhibit the virus's transcription and replication cycle at an early stage nih.gov.

Anticancer and Antiproliferative Activities

Fluoroquinolones, initially developed as antibiotics, have garnered significant interest for their anticancer properties nih.govekb.egresearchgate.netpreveda.sk. The structural similarities between bacterial DNA gyrase and human topoisomerase II have been a key factor driving this research, as topoisomerase II is a validated target for cancer chemotherapy ekb.eg. Modifications to the basic fluoroquinolone structure, particularly at the C-3 and C-7 positions, have been explored to enhance anticancer potency researchgate.net.

Numerous studies have reported the cytotoxic effects of novel fluoroquinolone derivatives against a variety of human cancer cell lines, including breast, lung, colon, and ovarian cancers nih.govnih.govmdpi.com. For example, certain ciprofloxacin derivatives showed significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and SKOV-3 (ovarian cancer) cell lines nih.gov.

Table 3: Antiproliferative Activity of Selected Fluoroquinolone Derivatives

Cell Line Compound 3b (IC50, µM) Compound 4b (IC50, µM) Cisplatin (IC50, µM)
PANC1 (Pancreatic) 49 5.7 122
MCF7 (Breast) 6 - 28
HCT116 (Colorectal) - 0.84 -
HT29 (Colorectal) - 1.6 -
SW620 (Colorectal) - 9.2 -

Source: Adapted from research on lipophilic fluoroquinolones. nih.gov

Mechanism of Action Investigations

The anticancer effects of fluoroquinolone derivatives are often attributed to a combination of mechanisms that disrupt cancer cell proliferation and survival nih.gov.

Enzyme Inhibition: A primary mechanism of action for the anticancer activity of many quinolone derivatives is the inhibition of human topoisomerase II nih.govekb.egnih.gov. By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, cell death ekb.eg.

Cell Cycle Modulation: Fluoroquinolones have been shown to interfere with the normal progression of the cell cycle in cancer cells nih.govresearchgate.net. Depending on the specific derivative and cell line, this can result in cell cycle arrest at different phases, such as the G1, S, or G2/M phase nih.govnih.govnih.govnih.govnih.gov. This arrest prevents the cancer cells from dividing and proliferating.

Apoptosis Induction: The DNA damage and cell cycle arrest induced by fluoroquinolones often trigger apoptosis, or programmed cell death nih.govekb.egnih.govnih.govfrontiersin.orgsemanticscholar.org. This can occur through the intrinsic (mitochondrial) pathway, often involving an increased ratio of Bax to Bcl-2 proteins, or the extrinsic pathway ekb.egnih.gov. Studies on 7-chloroquinoline (B30040) derivatives have demonstrated their ability to induce apoptosis in breast cancer cells nih.gov.

Ligand Development for Specific Receptors and Targets

Neurokinin-3 (NK-3) Receptor Ligands

The neurokinin-3 (NK-3) receptor is a G protein-coupled receptor that has gained attention as a therapeutic target for central nervous system disorders. The quinoline scaffold has been utilized in the development of NK-3 receptor antagonists nih.govacs.orgnih.gov. For instance, a series of 2-phenylquinoline (B181262) derivatives were developed and optimized, leading to compounds with high binding affinity for the human NK-3 receptor nih.govacs.org. Further lead optimization of selective quinoline NK-3 receptor antagonists like talnetant (B1681221) led to the identification of new antagonists with excellent CNS penetration nih.gov. While there is no specific data linking this compound to this target, the successful use of the quinoline template in designing potent NK-3 receptor ligands suggests its utility in this area of drug discovery mdpi.com.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The core of many PARP-1 inhibitors is designed to mimic the nicotinamide (B372718) moiety of the NAD+ substrate, fitting into the enzyme's catalytic pocket.

Although no studies have explicitly reported the PARP-1 inhibitory activity of this compound, the quinoline scaffold is a known component in the design of PARP inhibitors. The development of novel PARP-1 inhibitors often involves the exploration of various heterocyclic scaffolds, including quinazolinones and thieno[3,4-d]imidazole-4-carboxamides, to improve potency and pharmacokinetic properties. mdpi.comrsc.org For instance, the design of some inhibitors is based on bioisosteric replacement of known pharmacophores, such as replacing the phthalazinone core of Olaparib with a 4-quinazolinone scaffold. rsc.org

The substitutions on the quinoline ring are critical for activity. While specific data for a 3-iodo substitution is not prevalent, halogen substitutions are a common strategy in medicinal chemistry to modulate binding affinity and metabolic stability. Research into the structure-activity relationships of various PARP inhibitors has shown that even subtle changes to the core structure can significantly impact potency. researchgate.net

Table 1: Examples of PARP-1 Inhibitory Activity for Quinoline-Related Scaffolds Note: This table presents data for compounds structurally related to the quinoline class to illustrate typical inhibitory concentrations, not for this compound itself.

Compound Type Target IC₅₀ (nM) Reference
Quinoxaline Derivative 8a PARP-1 2.31 nih.gov
Quinoxaline Derivative 5 PARP-1 3.05 nih.gov
Olaparib (Reference) PARP-1 4.40 nih.gov

Further investigation would be required to determine if the specific combination of a fluorine atom at the 7-position and an iodine atom at the 3-position of the quinoline core could confer significant PARP-1 inhibitory activity.

Histone Lysine (B10760008) Demethylase Inhibition

Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone tails, playing a crucial role in epigenetic regulation. The dysregulation of KDMs is implicated in various diseases, including cancer, making them attractive therapeutic targets. mdpi.com

Research has identified 8-hydroxyquinolines as effective inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. nih.govresearchgate.net These compounds are believed to exert their inhibitory effect by binding to the Fe(II) in the active site of the enzyme. researchgate.net This indicates that the quinoline scaffold is a viable starting point for the design of KDM inhibitors.

Furthermore, fluoroquinolones have been shown to inhibit jumonji domain histone demethylases through iron chelation. nih.gov This suggests that the fluorine substitution present in this compound could be a relevant feature for potential histone demethylase inhibitory activity. While the effect of a 3-iodo substitution in this context has not been characterized, its influence on the electronic properties and binding orientation of the molecule within the enzyme's active site would be a key area for future research.

Table 2: Examples of Histone Lysine Demethylase Inhibitory Activity Note: This table provides examples of inhibitors for different KDM families to illustrate the range of potencies and is not specific to this compound.

Inhibitor KDM Target Family Activity/Potency Reference
ORY-2001 KDM1A/MAO-B IC₅₀ = 101 nM (KDM1A) nih.gov
8-Hydroxyquinolines JMJD2 (KDM4) Modulate H3K9 demethylation in cells nih.gov

Given the precedent for both quinoline and fluoroquinoline structures in histone demethylase inhibition, this compound represents a compound of interest for screening against various KDM subfamilies.

Other Potential Biological Activities (e.g., anti-inflammatory, anti-Alzheimer's)

The quinoline scaffold is known for a wide range of biological activities, and derivatives are actively being explored for their therapeutic potential in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.

Anti-inflammatory Activity: Fluoroquinolones have demonstrated immunomodulatory properties, which are mostly anti-inflammatory. nih.gov These effects are thought to occur through mechanisms such as the inhibition of phosphodiesterase activity, which leads to an increase in intracellular cAMP. nih.gov The anti-inflammatory activity of fluoroquinolones may be linked to the presence of a fluorine atom at the C6 position and a cyclopropyl (B3062369) group at the N1 position, though other structural variations are also being investigated. nih.govresearchgate.net The 7-fluoro substitution in this compound aligns with the structural features of this class of compounds, suggesting a potential for anti-inflammatory effects.

Anti-Alzheimer's Activity: Quinoline derivatives are a significant area of research for Alzheimer's disease therapeutics. mdpi.com One of the primary strategies is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The 8-hydroxyquinoline (B1678124) derivatives, in particular, have been investigated for their neuroprotective effects. While the specific contribution of a 3-iodo substituent is not well-defined, the development of multi-target-directed ligands often involves the strategic placement of various functional groups on the quinoline core to interact with different pathological targets in Alzheimer's disease.

Investigation of Selectivity and Off-Target Effects

When developing any therapeutic agent, understanding its selectivity for the intended target and identifying potential off-target effects is paramount. For a compound like this compound, these investigations would be crucial.

The substitution pattern on the quinoline ring plays a significant role in determining target specificity. Halogenation, in particular, can alter the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its binding to on-target and off-target proteins. While contemporary research often utilizes halogenation to enhance structure-activity relationships, it is also acknowledged that these structural changes can affect bioavailability and off-target effects. researchgate.net

For instance, in the context of histone demethylase inhibitors, tranylcypromine-based KDM1A inhibitors also show activity against monoamine oxidases (MAOs), highlighting the potential for off-target effects due to structural similarities between enzyme active sites. nih.gov Therefore, any investigation into this compound as a potential inhibitor would need to include comprehensive screening against a panel of related enzymes to assess its selectivity.

The specific combination of fluorine at the 7-position and iodine at the 3-position would create a unique electronic and steric profile that would need to be carefully evaluated. Computational modeling and in vitro screening assays would be essential first steps to predict and identify potential off-target interactions.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

In the context of quinoline (B57606) derivatives, molecular docking studies have been employed to understand their interactions with various biological targets. For instance, docking simulations of fluoroquinoline derivatives have been performed against E. coli DNA Gyrase B and human topoisomerase IIα to predict their binding affinities. researchgate.net The results of such studies, often expressed as a docking score or binding affinity (e.g., in kcal/mol), help in ranking compounds and prioritizing them for further experimental testing. researchgate.netresearchgate.net The interactions identified through docking, such as hydrogen bonds and π-π stacking, are crucial for understanding the ligand's binding mode. researchgate.net

While specific molecular docking studies solely focused on 7-Fluoro-3-iodoquinoline are not extensively detailed in the provided results, the general applicability of this method to substituted quinolines is well-established. researchgate.netmdpi.comchemrevlett.com For example, studies on similar structures like 3-iodoquinoline (B1589721) have shown its utility as a scaffold for developing agents with specific biological activities. nih.gov The insights gained from docking studies on related quinoline compounds can inform the potential interactions of this compound with various protein targets. The process typically involves preparing the protein and ligand structures, performing the docking calculations, and analyzing the resulting poses and interaction energies. researchgate.net

Table 1: Illustrative Data from Molecular Docking Studies of Quinolines

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions Observed
Fluoroquinoline DerivativesE. coli DNA Gyrase B-6.1 to -7.2 researchgate.netHydrogen bonds, π-π stacking
Fluoroquinoline DerivativesHuman Topoisomerase IIα-6.8 to -7.4 researchgate.netHydrogen bonds, π-π stacking
Indolo[2,3-b]quinoline ConjugatesDNA/Topoisomerase II-Strong binding predicted

Note: This table presents example data from studies on related quinoline compounds to illustrate the type of information obtained from molecular docking simulations.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For quinoline derivatives, FMO analysis can reveal how substituents like fluorine and iodine affect the electronic distribution and reactivity. While specific HOMO-LUMO values for this compound were not found, the principles of FMO theory are broadly applied to understand the electronic behavior of such heterocyclic systems.

The electrostatic potential (ESP) surface of a molecule illustrates the charge distribution and is a valuable tool for predicting non-covalent interactions. The ESP map shows regions of positive potential (electron-poor) and negative potential (electron-rich), which are crucial for understanding how a molecule will interact with other molecules, including biological targets.

For this compound, the electronegative fluorine atom and the nitrogen atom in the quinoline ring are expected to create regions of negative electrostatic potential, while the hydrogen atoms and the iodine atom (which can act as a halogen bond donor) would contribute to regions of positive potential. This distribution of charge is critical for its binding to receptor sites through electrostatic and hydrogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. chemrevlett.com By simulating the movement of atoms and molecules, MD can reveal how a ligand adapts its conformation within a binding site and the key interactions that stabilize the complex. chemrevlett.com

For a molecule like this compound, MD simulations could be used to explore its conformational flexibility and how this influences its binding to a target protein. The simulations can also provide insights into the dynamic stability of the ligand-protein complex, complementing the static picture provided by molecular docking. chemrevlett.com

Prediction of Reactivity and Regioselectivity

Computational methods can be used to predict the reactivity of different sites within a molecule and the regioselectivity of its reactions. For this compound, theoretical calculations can help predict which positions on the quinoline ring are most susceptible to nucleophilic or electrophilic attack. This is particularly relevant for planning synthetic routes to new derivatives. For instance, understanding the regioselectivity of reactions involving the quinoline core is crucial for the targeted synthesis of functionalized molecules. ui.ac.iddurham.ac.uk

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a vital role in modern SAR studies by quantifying the relationship between molecular descriptors and biological activity.

For quinoline-based compounds, computational SAR approaches can help identify the key structural features responsible for a particular biological effect. nih.gov For example, studies on related compounds have shown that the nature and position of substituents on the quinoline ring significantly impact their activity. nih.gov While a specific computational SAR study for this compound was not identified, the principles of such studies are directly applicable. By generating a series of virtual derivatives of this compound and calculating their physicochemical and electronic properties, one could build a predictive SAR model to guide the design of more potent and selective analogs.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques

Spectroscopic methods are paramount for elucidating the molecular structure of 7-Fluoro-3-iodoquinoline by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For the quinoline (B57606) ring system of this compound, distinct signals corresponding to each aromatic proton would be expected. The chemical shifts (δ) and coupling constants (J) would reveal the substitution pattern on the bicyclic ring.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms in its structure. The chemical shifts would be influenced by the attached atoms (H, F, I, N), providing key data for structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. The fluorine-19 nucleus has a spin of ½ and 100% natural abundance. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and position of the fluorine atom on the quinoline ring. A single resonance would be expected for the fluorine atom at the 7-position, with coupling to adjacent protons observed in high-resolution spectra.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹H 7.0 - 9.0 Complex multiplets in the aromatic region; distinct signals for H-2, H-4, H-5, H-6, and H-8.
¹³C 90 - 160 Nine distinct signals corresponding to the quinoline carbons; shifts influenced by electronegative F, I, and N atoms.
¹⁹F -100 to -130 (vs. CFCl₃) A single resonance, likely a doublet of doublets due to coupling with H-6 and H-8.

Note: The data in this table is predictive and based on typical chemical shift values for similar fluoroquinoline structures. Actual experimental values are required for definitive characterization.

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion. For C₉H₅FIN, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition with a high degree of confidence. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the compound in a complex mixture or for monitoring reaction progress during its synthesis.

Table 2: Mass Spectrometry Data for this compound

Technique Ion Calculated m/z Observed m/z
HRMS (ESI+) [M+H]⁺ 273.9523 Data not available

Note: The calculated m/z value is based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, primarily the C=C and C=N bonds of the quinoline ring and the C-F bond.

Key Expected IR Absorption Bands:

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations, characteristic of the quinoline core.

~1250-1000 cm⁻¹: C-F stretching vibration, which is typically a strong and distinct band.

~900-675 cm⁻¹: C-H out-of-plane bending vibrations, which can help confirm the substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods determine the molecular structure, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking, within the crystal lattice. This information is the gold standard for structural confirmation. Currently, no public crystal structure data is available for this specific compound.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

A typical reverse-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, set to a wavelength where the quinoline ring system strongly absorbs light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Compound-specific; dependent on exact gradient conditions

Note: These are typical starting parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds in a mixture. The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. As the carrier gas flows through the column, the components of the injected sample are separated based on their physical and chemical properties, such as boiling point and polarity. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier.

While specific, validated Gas Chromatography (GC) methods for the direct analysis of this compound are not extensively documented in publicly available literature, a prospective analytical approach can be designed based on established methodologies for similar halogenated aromatic and quinoline compounds. The successful separation and quantification of various chlorinated quinolines and iodinated aromatic amines by GC-MS demonstrates the feasibility of this technique for such analytes.

A hypothetical GC method for the characterization of this compound would involve careful selection of the column, temperature programming, and detector to achieve optimal separation and sensitivity. The separation of positional isomers is a critical aspect of chromatographic analysis, and the use of shape-selective stationary phases, such as those derived from cyclodextrins, has proven effective for resolving structurally similar compounds. For halogenated compounds, columns with stationary phases of intermediate polarity are often employed to achieve the necessary selectivity.

The following interactive data table outlines a proposed set of parameters for a GC-MS method suitable for the analysis of this compound. These parameters are extrapolated from methods used for related compounds and represent a scientifically sound starting point for method development.

ParameterRecommended SettingRationale
Column Type Capillary Column (e.g., DB-5ms, HP-5ms)Provides high resolution and is suitable for a wide range of aromatic compounds.
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneA versatile, low-to-mid polarity phase offering good selectivity for halogenated compounds.
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases that ensure minimal interaction with the analyte and stationary phase.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for maintaining separation efficiency.
Injection Mode SplitlessRecommended for trace analysis to ensure the entire sample is transferred to the column.
Injector Temperature 250 - 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient is crucial for separating compounds with different boiling points and ensuring that less volatile compounds are eluted in a reasonable time.
Detector Mass Spectrometer (MS)Provides high sensitivity and structural information for unambiguous identification of the analyte.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique suitable for a wide range of organic molecules.
Mass Range 50 - 400 m/zCovers the expected mass of the parent ion and its characteristic fragments.

In this proposed method, the initial oven temperature is held to allow for the elution of any highly volatile impurities. The temperature is then ramped to facilitate the separation of the target analyte from other components in the sample matrix. The final high temperature ensures that any high-boiling point residues are eluted from the column, preventing contamination in subsequent analyses. The use of a mass spectrometer as a detector is particularly advantageous as it not only quantifies the analyte but also provides its mass spectrum, which serves as a chemical fingerprint for positive identification. The expected mass spectrum for this compound would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of iodine and other fragments, aiding in its unequivocal identification.

It is important to note that the development of a robust GC method for this compound would require empirical optimization of the parameters listed above. This would involve injecting a pure standard of the compound to determine its retention time and fragmentation pattern, followed by a validation process to ensure the method's accuracy, precision, linearity, and sensitivity for its intended research application.

Future Research Directions and Challenges in 7 Fluoro 3 Iodoquinoline Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of 7-fluoro-3-iodoquinoline and its derivatives. Future efforts in this area are expected to concentrate on sustainability, cost-effectiveness, and stereochemical control.

Traditional synthetic methods for quinoline (B57606) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. These drawbacks are not ideal in the modern pharmaceutical market primescholars.com. Consequently, a major challenge and a key research direction is the development of "green" and more economical synthetic pathways for this compound.

Future research will likely focus on:

Catalytic Systems: Employing novel, recyclable, and environmentally friendly catalysts to improve reaction efficiency and reduce waste. primescholars.com Green catalytic processes could provide quick access to desired products in refluxing water after a simple work-up process, avoiding the use of harmful chemicals primescholars.com.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and toxic organic solvents.

Flow Chemistry: Utilizing continuous flow technologies, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes durham.ac.uk.

One-Pot Reactions: Designing multi-component, one-pot syntheses to reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste researchgate.net.

The development of such sustainable methods will not only be environmentally responsible but will also make the synthesis of this compound and its derivatives more economically viable for large-scale production.

Many biologically active molecules are chiral, with their different enantiomers often exhibiting distinct pharmacological activities. The development of methods for the chiral synthesis and enantioselective derivatization of this compound is a critical area for future research. This would allow for the preparation of optically active derivatives, which is crucial for studying their interactions with biological systems and for the development of stereospecific therapeutic agents.

Promising research directions include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions involving the this compound core.

Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereochemical outcome of synthetic transformations.

Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of this compound derivatives.

Development of Chiral Building Blocks: Synthesizing enantiomerically pure starting materials that can be elaborated into a variety of chiral this compound analogues. A two-step approach for preparing optically active derivatives has been reported for similar quinoline compounds, indicating the feasibility of this strategy durham.ac.uk.

Discovery of New Biological Targets and Mechanisms of Action

Quinoline and its derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties. nih.govrsc.orgorientjchem.org A significant area of future research for this compound lies in the discovery of novel biological targets and the elucidation of the mechanisms of action for its bioactive derivatives.

Phenotypic screening, which assesses the effects of a compound on cell or organism physiology, is a powerful approach for discovering new biological activities without prior knowledge of the molecular target. nih.gov This strategy can be particularly useful for identifying unexpected therapeutic applications for derivatives of this compound.

Future research efforts should involve:

High-Throughput Screening (HTS): Utilizing HTS platforms to screen libraries of this compound derivatives against a diverse range of cell-based assays representing various disease states.

Disease-Relevant Models: Employing more complex and physiologically relevant screening models, such as 3D cell cultures, organoids, and whole-organism models (e.g., zebrafish), to better predict in vivo efficacy.

Image-Based Screening: Using high-content imaging to analyze multiple phenotypic parameters simultaneously, providing a more detailed picture of the compound's effects on cellular morphology and function.

Once a bioactive derivative of this compound is identified through phenotypic screening, the next critical step is to determine its molecular target(s) and validate their role in the observed biological effect. The primary goal of this process is to understand the direct protein targets and mechanisms of action. researchgate.net

Key approaches for future research in this area include:

Affinity-Based Methods: Using techniques such as affinity chromatography and chemical proteomics to isolate and identify the protein targets that directly bind to the active compound.

Genetic and Genomic Approaches: Employing methods like RNA interference (RNAi), CRISPR-Cas9 gene editing, and transcriptomic profiling to identify genes and pathways that are modulated by the compound.

Computational Target Prediction: Utilizing in silico methods to predict potential protein targets based on the chemical structure of the active analogue.

The successful identification and validation of new biological targets will open up novel avenues for drug discovery and development based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.gov These computational tools can significantly accelerate the design and development of new this compound derivatives with desired properties.

Future research in this domain will likely involve:

Predictive Modeling: Developing and applying ML models to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. astrazeneca.com

De Novo Design: Using generative AI models to design new this compound analogues with optimized properties for specific biological targets. nih.gov

Synthesis Prediction: Employing AI to predict optimal synthetic routes, reaction conditions, and potential side products, thus streamlining the synthetic process.

Analysis of Large Datasets: Utilizing ML algorithms to analyze large datasets from high-throughput screening and omics studies to identify structure-activity relationships (SAR) and potential mechanisms of action. researchgate.net

The synergy between experimental chemistry and computational approaches will undoubtedly be a driving force in the future of this compound research, enabling the more rapid and efficient discovery of new molecules with valuable applications.

Addressing Challenges in Chemical Stability and Bioavailability for Therapeutic Development

The successful development of this compound as a therapeutic agent is contingent on surmounting significant obstacles related to its chemical stability and bioavailability. These two parameters are intrinsically linked and are critical determinants of a drug candidate's efficacy and safety profile.

Chemical Stability:

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation under various conditions, including storage, formulation, and physiological environments. For this compound, a primary concern revolves around the lability of the carbon-iodine (C-I) bond.

Deiodination: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under physiological conditions, as well as upon exposure to light (photosensitivity). This degradation can lead to the formation of the corresponding des-iodo quinoline derivative, which may have a different biological activity and toxicity profile. Such instability can result in a loss of potency and the generation of potentially harmful impurities.

Metabolic Instability: In vivo, the C-I bond can be a target for metabolic enzymes, leading to deiodination. This metabolic process can significantly impact the pharmacokinetic profile of the compound, affecting its half-life and clearance from the body.

Future research must focus on strategies to stabilize the C-I bond or to design derivatives where this potential liability is mitigated. This could involve the introduction of sterically hindering groups adjacent to the iodine atom or the exploration of bioisosteric replacements for iodine that maintain the desired biological activity while improving stability.

Bioavailability:

Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, this is primarily influenced by aqueous solubility and membrane permeability. Halogenated aromatic compounds like this compound are often characterized by low aqueous solubility due to their lipophilic nature.

Low Aqueous Solubility: Poor solubility in the gastrointestinal tract is a major barrier to absorption, leading to low and variable bioavailability. This necessitates the administration of higher doses to achieve a therapeutic effect, which can increase the risk of adverse effects.

Formulation Challenges: The development of suitable formulations to enhance the solubility and dissolution rate of poorly soluble compounds is a significant challenge. Strategies such as micronization, amorphization, and the use of solubility enhancers like cyclodextrins or lipid-based formulations will likely be crucial for the successful oral delivery of this compound.

The interplay between chemical stability and bioavailability is critical. For instance, formulation strategies aimed at improving solubility must not compromise the chemical stability of the C-I bond. The table below summarizes the key challenges and potential research strategies.

ChallengeDescriptionPotential Research Strategies
Chemical Instability Lability of the C-I bond leading to deiodination under physiological conditions and light exposure.- Introduction of sterically hindering groups near the iodine atom.- Synthesis of prodrugs to protect the C-I bond.- Exploration of bioisosteric replacements for iodine.
Metabolic Instability Enzymatic cleavage of the C-I bond in vivo.- In vitro metabolic stability assays to identify key metabolizing enzymes.- Design of derivatives with altered metabolic profiles.
Low Bioavailability Poor aqueous solubility limiting oral absorption.- Particle size reduction techniques (micronization, nanocrystals).- Formulation with solubility enhancers (e.g., cyclodextrins, surfactants).- Development of amorphous solid dispersions.
Formulation Complexity Need for advanced formulation techniques to overcome solubility and stability issues.- Investigation of lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems).- Development of co-crystals to improve both solubility and stability.

Exploration of Non-Medicinal Applications (e.g., materials science, catalysis)

Beyond its potential therapeutic applications, the unique electronic and structural features of this compound make it an intriguing candidate for exploration in non-medicinal fields, particularly materials science and catalysis. The presence of both a fluorine and an iodine atom on the quinoline ring system opens up avenues for the development of novel functional materials and catalysts.

Materials Science:

In materials science, the focus is on the photophysical and electronic properties of molecules. Quinolines are known to be fluorescent and can be tailored for various applications.

Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known scaffold for ligands in OLEDs. The fluorine and iodine substituents can modulate the electronic properties, such as the HOMO-LUMO gap, which in turn affects the emission color and efficiency of the OLED. researchgate.netrsc.orgjmaterenvironsci.comossila.comresearchgate.net The heavy iodine atom can also promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs.

Sensors: The fluorescence of the this compound scaffold could be sensitive to its environment, making it a potential candidate for chemical sensors. The iodine atom provides a site for further functionalization to introduce specific recognition motifs for analytes.

Functional Polymers: this compound can serve as a monomer or a functional building block for the synthesis of novel polymers with tailored optical or electronic properties. The iodine atom is a versatile handle for polymerization reactions, such as Suzuki or Sonogashira cross-coupling.

Catalysis:

The application of this compound in catalysis is an area ripe for exploration.

Ligand Development: The nitrogen atom in the quinoline ring can act as a ligand for transition metals. The electronic properties of the quinoline, and thus its coordinating ability, are influenced by the fluoro and iodo substituents. This could lead to the development of novel catalysts with unique reactivity and selectivity.

Halogen Bonding Catalysis: The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is an emerging non-covalent interaction that is being increasingly utilized in catalysis to activate substrates. The strength of the halogen bond can be tuned by the electronic nature of the aromatic ring, which is influenced by the fluorine substituent.

The table below outlines potential non-medicinal applications and the key features of this compound that make them plausible.

Application AreaRelevant Properties of this compoundPotential Research Directions
Materials Science - Tunable photophysical properties (fluorescence, phosphorescence).- Potential for high electron affinity due to fluorine.- Versatile site for functionalization at the iodine position.- Synthesis and characterization of metal complexes for OLED applications.- Investigation of solvatochromic properties for sensor development.- Polymerization via cross-coupling reactions at the C-I bond.
Catalysis - Lewis basic nitrogen atom for metal coordination.- Iodine atom as a potential halogen bond donor.- Modifiable electronic properties of the quinoline ring.- Synthesis of transition metal complexes and evaluation of their catalytic activity.- Exploration of halogen bonding interactions in solution.- Use as a scaffold for the development of organocatalysts.

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-3-iodoquinoline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For purity optimization:
  • Vary reaction conditions (temperature, solvent polarity, catalyst loading) to minimize byproducts .
  • Use analytical techniques (e.g., HPLC with UV detection at 254 nm, 1^1H/13^{13}C NMR) to confirm structural integrity. Example purity criteria: ≥95% by HPLC, absence of unreacted starting materials (e.g., quinoline derivatives) in NMR spectra .
  • Table: Key Characterization Data
TechniqueExpected Data for this compound
1^1H NMR (CDCl₃)δ 8.85 (d, J=4.2 Hz, 1H, H-2), 8.20 (d, J=8.5 Hz, 1H, H-5)
HPLC Retention Time12.3 min (C18 column, acetonitrile/water 70:30)

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at position 7 and iodine at position 3 activate the quinoline core for Suzuki-Miyaura couplings. To assess reactivity:
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and identify reactive sites .
  • Compare coupling efficiency with substituent-free quinoline controls using Pd(PPh₃)₄ as a catalyst .

Q. What spectroscopic techniques are critical for distinguishing this compound from analogs?

  • Methodological Answer : Use a combination of:
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 288.9521).
  • X-ray crystallography : Resolve positional ambiguity of halogens (e.g., C–I bond length ~2.09 Å) .
  • UV-Vis spectroscopy : Compare λmax shifts caused by fluorine’s inductive effect (~310 nm in ethanol) .

Advanced Research Questions

Q. How can contradictory data on the photophysical properties of this compound be resolved?

  • Methodological Answer : Discrepancies in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or aggregation. To address:
  • Conduct solvent-dependent studies (e.g., toluene vs. DMSO) and control for oxygen quenching using Schlenk techniques .
  • Perform time-resolved fluorescence spectroscopy to differentiate monomeric vs. aggregated states .

Q. What strategies validate computational models predicting the bioactivity of this compound?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) and validate with in vitro IC₅₀ assays .
  • Compare docking scores with experimental binding constants (e.g., SPR or ITC data) to refine force field parameters .

Q. How should researchers design controlled experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS at 0, 24, and 48 hours .
  • Include radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (GraphPad Prism) .
  • Report EC₅₀ values with 95% confidence intervals and use ANOVA to compare variances across replicates .

Methodological Best Practices

Q. How to systematically address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Replicate assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Perform meta-analysis of published IC₅₀ values to identify outliers and adjust for batch effects .

Q. What are the best practices for reporting crystallographic data of this compound derivatives?

  • Methodological Answer :
  • Deposit CIF files in the Cambridge Structural Database (CSD).
  • Report R-factor (<0.05), thermal displacement parameters, and hydrogen bonding networks .

Q. How to design a robust literature review framework for identifying research gaps in halogenated quinolines?

  • Methodological Answer :
  • Use PRISMA guidelines to screen PubMed/Scopus entries with keywords: “this compound,” “cross-coupling,” “SAR” .
  • Apply PICO framework to categorize studies by Population (target proteins), Intervention (compound concentration), and Outcomes (binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-3-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.